molecular formula C7H3BrF3NO3 B1288023 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 95668-21-6

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No. B1288023
Key on ui cas rn: 95668-21-6
M. Wt: 286 g/mol
InChI Key: LHWANFWEBHKYCZ-UHFFFAOYSA-N
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Patent
US06323155B1

Procedure details

A solution of 2-nitro-4-trifluoromethoxy-bromobenzene (2.0 g) in N,N-dimetbylformamide (2 ml) was treated with copper (I) cyanide (0.62 g) and the mixture heated at 150° C. for 1 hour. Toluene (10 ml) was added and the mixture was maintained at reflux for 1 hour. The mixture was filtered and the filtrate evaporated to give a dark oil which was purified by chromatography eluting with ethyl acetate/hexane (1:9) to give 2-nitro-4-trifluoromethoxybenzonitrile (1.1 g) as a yellow liquid, NMR (CDCl3) 7.65(m,1H), 8.0(d,1H), 8.15(m,1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:6][C:5]=1Br)([O-:3])=[O:2].[Cu][C:17]#[N:18]>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:6][C:5]=1[C:17]#[N:18])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC(F)(F)F)Br
Name
copper (I) cyanide
Quantity
0.62 g
Type
reactant
Smiles
[Cu]C#N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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